3-Chloro-1-(4-octylphenyl)propan-1-one

Description

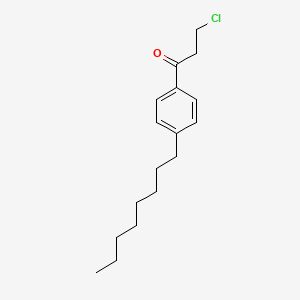

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-(4-octylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClO/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)17(19)13-14-18/h9-12H,2-8,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIVKRLKROHVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743516 | |

| Record name | 3-Chloro-1-(4-octylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928165-59-7 | |

| Record name | 3-Chloro-1-(4-octylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-1-(4-octylphenyl)propan-1-one CAS number 928165-59-7

An In-Depth Technical Guide to 3-Chloro-1-(4-octylphenyl)propan-1-one (CAS: 928165-59-7): Synthesis, Characterization, and Applications in Pharmaceutical Development

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-1-(4-octylphenyl)propan-1-one, CAS number 928165-59-7. Primarily recognized as a crucial intermediate and designated impurity ("Fingolimod Impurity 22") in the synthesis of the multiple sclerosis therapeutic, Fingolimod, this document serves as a critical resource for researchers, synthetic chemists, and drug development professionals.[1] The guide delineates the compound's physicochemical properties, proposes a detailed and chemically sound synthetic protocol via Friedel-Crafts acylation with mechanistic insights, and establishes a robust workflow for its analytical characterization and quality control. Furthermore, it contextualizes the compound's significance within pharmaceutical development, addressing its role as both a synthetic building block and a regulatory-relevant impurity. Safe handling and storage protocols are also provided to ensure laboratory best practices.

Physicochemical Properties and Chemical Structure

3-Chloro-1-(4-octylphenyl)propan-1-one is a substituted propiophenone derivative characterized by a para-substituted octyl group on the phenyl ring and a chlorine atom at the 3-position of the propanone chain. These structural features make it a versatile intermediate in organic synthesis.

Compound Specifications

| Property | Value | Source |

| CAS Number | 928165-59-7 | [2][3] |

| Molecular Formula | C₁₇H₂₅ClO | [2][3] |

| Molecular Weight | 280.83 g/mol | [2][3] |

| IUPAC Name | 3-chloro-1-(4-octylphenyl)propan-1-one | [1][3] |

| Synonyms | 1-(4-Octylphenyl)propan-1-one, 3-chloro-; Fingolimod Impurity 22 | [1][3] |

| Appearance | Crystalline solid | [2] |

| Storage | 2-8°C, in a tightly sealed vial | [2][3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Chemical Structure

Synthesis and Mechanistic Rationale

The most logical and industrially scalable approach for synthesizing 3-Chloro-1-(4-octylphenyl)propan-1-one is the Friedel-Crafts acylation.[4][5] This classic electrophilic aromatic substitution reaction allows for the direct installation of an acyl group onto an aromatic ring.[6]

Retrosynthetic Analysis

The disconnection of the bond between the phenyl ring and the carbonyl carbon points to octylbenzene and 3-chloropropionyl chloride as the primary starting materials. Octylbenzene provides the nucleophilic aromatic core, while 3-chloropropionyl chloride, activated by a Lewis acid, serves as the electrophile.

Proposed Synthesis Workflow: Friedel-Crafts Acylation

The reaction involves the acylation of octylbenzene using 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[4][6]

Sources

- 1. Fingolimod Impurity 22 | CAS No- 928165-59-7 | NA [chemicea.com]

- 2. 3-Chloro-1-(4-octylphenyl)-propanone | CAS:928165-59-7 | Manufacturer ChemFaces [chemfaces.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 6. youtube.com [youtube.com]

Molecular structure of 3-Chloro-1-(4-octylphenyl)propan-1-one

An In-Depth Technical Guide to the Molecular Structure of 3-Chloro-1-(4-octylphenyl)propan-1-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and characterization of 3-Chloro-1-(4-octylphenyl)propan-1-one. Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental chemical properties, a validated synthetic pathway via Friedel-Crafts acylation, and the spectroscopic techniques essential for structural elucidation. By integrating theoretical principles with practical experimental protocols, this guide serves as an authoritative resource for understanding and utilizing this key chemical intermediate.

Molecular Identity and Physicochemical Properties

3-Chloro-1-(4-octylphenyl)propan-1-one is a substituted aromatic ketone. Its structure is characterized by a central propan-1-one linker connecting a 4-octylphenyl group and a terminal chloroalkane. This compound is primarily recognized as a crucial intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients.[1][2]

The core physicochemical properties of this molecule are summarized in the table below, compiled from verified supplier and database information.

| Property | Value | Source |

| CAS Number | 928165-59-7 | [1][2][3] |

| Molecular Formula | C₁₇H₂₅ClO | [1][2] |

| Molecular Weight | 280.83 g/mol | [1][2][3] |

| IUPAC Name | 3-chloro-1-(4-octylphenyl)propan-1-one | [] |

| Appearance | Crystalline solid (typical) | [3] |

| Storage Conditions | 2-8°C Refrigerator | [1][3] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Acetone | [3] |

Molecular Structure Diagram

The 2D chemical structure of 3-Chloro-1-(4-octylphenyl)propan-1-one is depicted below, illustrating the arrangement of its constituent atoms and functional groups.

Synthesis Pathway: Electrophilic Aromatic Substitution

The most direct and industrially relevant method for synthesizing 3-Chloro-1-(4-octylphenyl)propan-1-one is the Friedel-Crafts acylation of octylbenzene. This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring.[5][6]

Causality of Experimental Design

The choice of Friedel-Crafts acylation is dictated by its efficiency in forming carbon-carbon bonds to an aromatic ring. The reaction proceeds by activating an acyl chloride (3-chloropropionyl chloride) with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[6] The catalyst polarizes the C-Cl bond of the acyl chloride, generating a highly electrophilic acylium ion.[7][8] The electron-rich octylbenzene ring then acts as a nucleophile, attacking the acylium ion. The octyl group is an ortho-, para-director; however, due to significant steric hindrance at the ortho positions, the acylation occurs predominantly at the para-position, leading to the desired product with high regioselectivity.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for Friedel-Crafts acylation.[9]

-

Reactor Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM). The suspension is cooled to 0°C in an ice bath.

-

Reagent Addition: A solution of octylbenzene (1.0 equivalent) and 3-chloropropionyl chloride (1.1 equivalents) in DCM is added dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C. Hydrogen chloride gas will be evolved and should be handled in a fume hood.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0°C for an additional 2 hours and then allowed to warm to room temperature, where it is stirred for another 4-6 hours to ensure completion.

-

Work-up and Quenching: The reaction is carefully quenched by slowly pouring the mixture onto a slurry of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and moves the product into the organic phase.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted twice more with DCM.

-

Washing: The combined organic layers are washed sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude residue is purified by column chromatography on silica gel or by recrystallization to afford the pure 3-Chloro-1-(4-octylphenyl)propan-1-one.

Structural Elucidation and Spectroscopic Analysis

The identity and purity of the synthesized compound must be rigorously confirmed. This is achieved through a combination of spectroscopic techniques that probe different aspects of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure of organic molecules in solution.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 3-Chloro-1-(4-octylphenyl)propan-1-one, the expected signals would include:

-

Aromatic protons on the 1,4-disubstituted benzene ring, appearing as two distinct doublets in the ~7.2-8.0 ppm range.

-

Two triplets corresponding to the two methylene groups (-CH₂-) of the propanone chain. The methylene group adjacent to the ketone (Cα) would be downfield (~3.3 ppm) compared to the methylene group adjacent to the chlorine atom (Cβ) (~3.8 ppm).

-

A triplet for the benzylic methylene group of the octyl chain (~2.7 ppm).

-

A complex multiplet for the internal methylene groups of the octyl chain (~1.3-1.6 ppm).

-

A triplet for the terminal methyl group of the octyl chain (~0.9 ppm).

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Key expected signals include the carbonyl carbon of the ketone (~198 ppm), carbons of the aromatic ring, and the aliphatic carbons of the propanone and octyl chains.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.[10] For this molecule, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₇H₂₅ClO by matching the measured mass to the calculated exact mass. The mass spectrum would show a prominent molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule. The IR spectrum of 3-Chloro-1-(4-octylphenyl)propan-1-one would be dominated by:

-

A strong, sharp absorption band around 1685 cm⁻¹ , characteristic of the C=O (carbonyl) stretch of an aromatic ketone.

-

C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and aliphatic chains (below 3000 cm⁻¹).

-

A C-Cl stretching absorption in the fingerprint region, typically around 650-750 cm⁻¹ .

Conclusion

The molecular structure of 3-Chloro-1-(4-octylphenyl)propan-1-one is well-defined and can be reliably synthesized via Friedel-Crafts acylation of octylbenzene. Its identity is unequivocally confirmed through a standard suite of spectroscopic methods, including NMR, MS, and IR. This technical guide provides the foundational knowledge and practical protocols necessary for the synthesis and characterization of this important chemical building block, ensuring a high degree of scientific integrity and reproducibility for researchers in the field.

References

-

3-Chloro-1-(4-octylphenyl)propan-1-one, CAS No : 928165-59-7. Pharmaffiliates. [Link]

-

3-Chloro-1-(4-hydroxyphenyl)propan-1-one | C9H9ClO2 | CID 240358. PubChem, National Center for Biotechnology Information. [Link]

-

3-chloro-1-(4-octylphenyl)propan-1-one. SK Pharma Tech Solutions. [Link]

-

Friedel Crafts Acylation of Benzene Reaction Mechanism. The Organic Chemistry Tutor (YouTube). [Link]

-

3-Chloro-1-(4-octylphenyl)propan-1-one 928165-59-7. Lotusfeet Pharma. [Link]

-

Friedel-Crafts acylation of benzene. Chemguide. [Link]

-

C. The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. [Link]

-

3-Chloro-1-(4-methylphenyl)propan-1-one | C10H11ClO | CID 235084. PubChem, National Center for Biotechnology Information. [Link]

-

Friedel-Crafts acylation. Khan Academy. [Link]

-

3-CHLORO-1,2-PROPANEDIOL. INCHEM. [Link]

-

3-Phenyl-1-(4-(trifluoromethyl)phenyl)propan-1-one. SpectraBase. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. lotusfeetpharma.com [lotusfeetpharma.com]

- 3. 3-Chloro-1-(4-octylphenyl)-propanone | CAS:928165-59-7 | Manufacturer ChemFaces [chemfaces.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Khan Academy [khanacademy.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. spectrabase.com [spectrabase.com]

Spectroscopic Characterization of 3-Chloro-1-(4-octylphenyl)propan-1-one: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 3-Chloro-1-(4-octylphenyl)propan-1-one. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While experimental spectra for this specific molecule are not widely available in the public domain, this guide presents a robust, predicted spectroscopic profile based on established principles and data from analogous structures. This approach provides a reliable framework for the identification, characterization, and quality control of 3-Chloro-1-(4-octylphenyl)propan-1-one in a research and development setting.

Introduction to 3-Chloro-1-(4-octylphenyl)propan-1-one

3-Chloro-1-(4-octylphenyl)propan-1-one, with the chemical formula C₁₇H₂₅ClO, is an aromatic ketone.[1][2] Its structure features a 4-octylphenyl group attached to a three-carbon chain containing a carbonyl group and a terminal chlorine atom. This combination of a long alkyl chain, an aromatic ring, and a reactive chloroketone moiety makes it a molecule of interest in synthetic organic chemistry, potentially as an intermediate in the synthesis of more complex molecules and active pharmaceutical ingredients. Accurate spectroscopic analysis is paramount for confirming its identity and purity.

The structural elucidation of 3-Chloro-1-(4-octylphenyl)propan-1-one relies on a combination of modern spectroscopic techniques. Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the carbon-hydrogen framework. Infrared (IR) spectroscopy identifies the key functional groups present, particularly the carbonyl group. Mass spectrometry (MS) confirms the molecular weight and provides insight into the molecule's fragmentation pattern, further corroborating its structure.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 3-Chloro-1-(4-octylphenyl)propan-1-one is predicted to exhibit distinct signals corresponding to the aromatic protons, the protons of the propyl chain, and the protons of the octyl chain. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the chlorine atom, as well as the electronic environment of the aromatic ring.[3][4][5][6][7]

Table 1: Predicted ¹H NMR Data for 3-Chloro-1-(4-octylphenyl)propan-1-one (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | Doublet (d) | 2H | Ar-H (ortho to C=O) |

| ~7.30 | Doublet (d) | 2H | Ar-H (meta to C=O) |

| ~3.85 | Triplet (t) | 2H | -CO-CH₂-CH₂ -Cl |

| ~3.35 | Triplet (t) | 2H | -CO-CH₂ -CH₂-Cl |

| ~2.65 | Triplet (t) | 2H | Ar-CH₂ -(CH₂)₆-CH₃ |

| ~1.60 | Multiplet (m) | 2H | Ar-CH₂-CH₂ -(CH₂)₅-CH₃ |

| ~1.30 | Multiplet (m) | 10H | Ar-(CH₂)₂-(CH₂ )₅-CH₃ |

| ~0.88 | Triplet (t) | 3H | Ar-(CH₂)₇-CH₃ |

Interpretation of the Predicted ¹H NMR Spectrum

-

Aromatic Region (δ 7.0-8.0 ppm): The para-substituted benzene ring is expected to show a characteristic AA'BB' system, which often simplifies to two doublets.[8][9] The protons ortho to the electron-withdrawing carbonyl group are deshielded and appear further downfield (around 7.90 ppm) compared to the protons meta to the carbonyl group (around 7.30 ppm).[10]

-

Propyl Chain (δ 3.0-4.0 ppm): The methylene group adjacent to the chlorine atom (-CH₂-Cl) is expected to resonate at a lower field (around 3.85 ppm) due to the strong deshielding effect of the chlorine atom. The methylene group alpha to the carbonyl group (-CO-CH₂-) will also be deshielded and is predicted to appear around 3.35 ppm. Both signals are anticipated to be triplets due to coupling with the adjacent methylene group.

-

Octyl Chain (δ 0.8-2.7 ppm): The methylene group attached directly to the aromatic ring (benzylic protons) is expected at approximately 2.65 ppm.[8] The long aliphatic chain will produce a complex multiplet around 1.30 ppm for the internal methylene groups and a more distinct multiplet for the methylene group beta to the ring at around 1.60 ppm. The terminal methyl group will appear as a characteristic triplet at approximately 0.88 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-1-(4-octylphenyl)propan-1-one in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information on all 17 carbon atoms in the molecule. The chemical shifts are highly dependent on the local electronic environment of each carbon atom.[11][12]

Table 2: Predicted ¹³C NMR Data for 3-Chloro-1-(4-octylphenyl)propan-1-one (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~198.0 | C =O |

| ~145.0 | Ar-C (para to C=O) |

| ~135.0 | Ar-C (ipso to C=O) |

| ~129.0 | Ar-C H (meta to C=O) |

| ~128.5 | Ar-C H (ortho to C=O) |

| ~45.0 | -CO-C H₂-CH₂-Cl |

| ~41.0 | -CO-CH₂-C H₂-Cl |

| ~36.0 | Ar-C H₂-(CH₂)₆-CH₃ |

| ~31.9 | Ar-CH₂-C H₂-(CH₂)₅-CH₃ |

| ~31.5 | -(CH₂)ₓ-C H₂-CH₃ |

| ~29.4 | -(CH₂)ₓ-C H₂-(CH₂)ₓ- |

| ~29.3 | -(CH₂)ₓ-C H₂-(CH₂)ₓ- |

| ~29.2 | -(CH₂)ₓ-C H₂-(CH₂)ₓ- |

| ~22.7 | -C H₂-CH₃ |

| ~14.1 | -CH₂-C H₃ |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (δ > 190 ppm): The carbonyl carbon of the ketone is the most deshielded carbon and is expected to appear at a very low field, around 198.0 ppm.[13]

-

Aromatic Carbons (δ 120-150 ppm): Four signals are expected for the six aromatic carbons due to the molecule's symmetry. The ipso-carbon attached to the carbonyl group and the carbon bearing the octyl group will be quaternary and appear around 135.0 ppm and 145.0 ppm, respectively. The two sets of aromatic CH carbons will resonate in the 128-130 ppm region.[8]

-

Propyl and Octyl Carbons (δ 14-45 ppm): The carbons of the propyl and octyl chains will appear in the aliphatic region of the spectrum. The carbon attached to the chlorine atom will be the most downfield of the aliphatic carbons (around 41.0 ppm), followed by the carbon alpha to the carbonyl group (around 45.0 ppm). The carbons of the long octyl chain will have characteristic chemical shifts, with the terminal methyl group being the most upfield at approximately 14.1 ppm.[14][15]

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum is crucial for identifying the functional groups present in 3-Chloro-1-(4-octylphenyl)propan-1-one.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2925, ~2855 | Strong | Aliphatic C-H stretch |

| ~1685 | Strong | C=O stretch (aromatic ketone) |

| ~1605, ~1510 | Medium | Aromatic C=C stretch |

| ~1465 | Medium | CH₂ bend (scissoring) |

| ~820 | Strong | C-H out-of-plane bend (para-disubstituted) |

| ~750 | Medium-Strong | C-Cl stretch |

Interpretation of the Predicted IR Spectrum

-

C=O Stretch: A strong absorption band around 1685 cm⁻¹ is characteristic of an aromatic ketone where the carbonyl group is conjugated with the benzene ring.[16][17][18]

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the strong absorptions for the aliphatic C-H stretches of the octyl and propyl chains will appear just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: The presence of the benzene ring will give rise to characteristic C=C stretching bands in the 1605-1510 cm⁻¹ region.

-

C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, typically around 750 cm⁻¹.

Predicted Mass Spectrometry (MS) Data

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and several characteristic fragment ions that can be used to confirm the structure of the molecule.

Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)

| m/z | Predicted Fragment |

| 280/282 | [M]⁺ (Molecular ion) |

| 245 | [M - Cl]⁺ |

| 203 | [M - C₄H₈Cl]⁺ (McLafferty rearrangement) |

| 189 | [C₁₃H₁₇O]⁺ (Acylium ion) |

| 119 | [C₈H₇O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion: The molecular ion peak [M]⁺ should be observed at m/z 280, with an M+2 peak at m/z 282 with approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom.

-

Alpha-Cleavage: A major fragmentation pathway for ketones is alpha-cleavage, which would involve the loss of the chloropropyl group to form a stable acylium ion at m/z 189.[19][20][21]

-

Benzylic Cleavage: Fragmentation of the octyl chain at the benzylic position is also likely, leading to the formation of a tropylium ion at m/z 91.[22]

-

McLafferty Rearrangement: A McLafferty rearrangement involving the octyl chain could lead to a fragment at m/z 203.

Synthesis Overview

3-Chloro-1-(4-octylphenyl)propan-1-one can be synthesized via a Friedel-Crafts acylation reaction.[23][24][25][26][27] This typically involves the reaction of octylbenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Figure 1: Synthetic pathway for 3-Chloro-1-(4-octylphenyl)propan-1-one.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of 3-Chloro-1-(4-octylphenyl)propan-1-one. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a robust framework for the characterization of this compound. The provided experimental protocols serve as a starting point for laboratory analysis. This guide is intended to be a valuable resource for scientists and researchers, facilitating the confident identification and utilization of 3-Chloro-1-(4-octylphenyl)propan-1-one in their research and development endeavors.

References

- Spartan Spectral Databases. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.

-

Pharmaffiliates. (n.d.). 3-Chloro-1-(4-octylphenyl)propan-1-one. Retrieved from [Link]

-

SK Pharma Tech Solutions. (n.d.). 3-chloro-1-(4-octylphenyl)propan-1-one. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy. Retrieved from [Link]

- The University of Liverpool Repository. (n.d.). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES.

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]

-

CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Retrieved from [Link]

-

Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. Retrieved from [Link]

-

ACS Publications. (2023, June 26). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Journal of Chemical Education. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 2). 13.9: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

US EPA. (n.d.). Ethanone, 1-(4-octylphenyl)-. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-ethylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]

-

YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

ACS Publications. (n.d.). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. Retrieved from [Link]

-

University of Mississippi. (2020, May 9). 13C NMR Substituent Effects on para-Substituted Tolans. eGrove. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-ethoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). A fragment of mass-chromatogram of alkylbenzenes of normal structure... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

Pearson. (n.d.). Explain the relative chemical shifts of the benzene ring protons in Figure 14.18. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.11.3. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

-

Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between t... Retrieved from [Link]

-

ACS Publications. (n.d.). Carbon-13 NMR chemical shifts and the microstructure of polymers. Retrieved from [Link]

-

YouTube. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

YouTube. (2020, October 19). Preparation of aromatic Ketones by Friedel-Crafts Acylation. Retrieved from [Link]

-

PubMed. (2008, May 2). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

- University of Regensburg. (n.d.). Carbonyl - compounds - IR - spectroscopy.

-

YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Evaluation of the 13C NMR signals of saturated carbons in some long-chain compounds. RSC Publishing. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed Central. (n.d.). 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone. Retrieved from [Link]

-

YouTube. (2019, January 21). Carbon-13 NMR Spectroscopy. Retrieved from [Link]

-

Simon Fraser University. (1994, July 9). Investigation of the composition of linear alkylbenzenes with emphasis on the identification and quantitation of some trace compounds using GS/MS system in both electron impact and chemical ionization modes. Retrieved from [Link]

Sources

- 1. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Evaluation of the 13C NMR signals of saturated carbons in some long-chain compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. chem.pg.edu.pl [chem.pg.edu.pl]

- 19. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 20. GCMS Section 6.11.3 [people.whitman.edu]

- 21. youtube.com [youtube.com]

- 22. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. Friedel-Crafts Acylation [organic-chemistry.org]

- 25. byjus.com [byjus.com]

- 26. youtube.com [youtube.com]

- 27. chem.libretexts.org [chem.libretexts.org]

Reactivity of 3-Chloro-1-(4-octylphenyl)propan-1-one with nucleophiles

An In-Depth Technical Guide to the Reactivity of 3-Chloro-1-(4-octylphenyl)propan-1-one with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-1-(4-octylphenyl)propan-1-one is a versatile bifunctional molecule of significant interest in organic synthesis, particularly for the construction of pharmaceutical intermediates and other complex organic scaffolds. Possessing two primary electrophilic sites—the carbonyl carbon and the α-carbon bearing the chlorine atom—this β-haloketone exhibits a rich and diverse reactivity profile with a wide array of nucleophiles. This guide provides a comprehensive technical overview of these reactions, delving into the underlying mechanistic principles, guiding experimental choices, and offering practical protocols. We will explore the nuanced reactivity with N-, O-, S-, and C-nucleophiles, highlighting the competition between substitution, elimination, and rearrangement pathways.

Introduction: The Synthetic Potential of a Bifunctional Electrophile

β-Haloketones, such as 3-chloro-1-(4-octylphenyl)propan-1-one, are valuable building blocks in synthetic organic chemistry.[1][2] The presence of a carbonyl group and a halogen on a three-carbon chain sets the stage for a variety of transformations. The electron-withdrawing nature of the acyl group activates the C-Cl bond towards nucleophilic attack, while the carbonyl group itself can be a target for nucleophiles. Furthermore, the protons on the carbon α to the carbonyl are acidic and can be removed by a base to form an enolate. This multifaceted reactivity allows for the synthesis of a diverse range of compounds, including amino ketones, hydroxy ketones, thioethers, and extended carbon skeletons. The 4-octylphenyl substituent provides lipophilicity, a property often sought in drug development to enhance membrane permeability.

Synthesis of 3-Chloro-1-(4-octylphenyl)propan-1-one

The synthesis of the title compound is typically achieved via a Friedel-Crafts acylation of octylbenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[3]

Caption: Synthesis of the target compound.

General Principles of Reactivity

The reactivity of 3-chloro-1-(4-octylphenyl)propan-1-one is governed by the interplay of its functional groups. The primary reaction pathways with nucleophiles are:

-

SN2 Substitution: Direct displacement of the chloride ion by a nucleophile at the α-carbon.

-

Elimination (E2): Base-mediated removal of HCl to form the corresponding α,β-unsaturated ketone.

-

Nucleophilic Addition to the Carbonyl: Attack of the nucleophile at the carbonyl carbon. This is often reversible.

-

Enolate Formation and Subsequent Reactions: Abstraction of an α-proton by a base, leading to an enolate which can then undergo various reactions.

-

Favorskii Rearrangement: A specific rearrangement of α-halo ketones in the presence of a base.[4][5]

The preferred pathway is highly dependent on the nature of the nucleophile, the reaction conditions (solvent, temperature, base), and the steric environment of the substrate.

Reactivity with N-Nucleophiles: Amines

Primary and secondary amines are excellent nucleophiles that readily react with 3-chloro-1-(4-octylphenyl)propan-1-one, primarily through an SN2 mechanism to afford the corresponding β-amino ketones.[6][7] These products are valuable precursors for the synthesis of various biologically active molecules.

Mechanism of Amination

The reaction proceeds via a direct backside attack of the amine's lone pair of electrons on the carbon atom bearing the chlorine. This is a classic SN2 displacement.[8][9]

Caption: SN2 reaction with amines.

Experimental Protocol: Synthesis of 3-(Diethylamino)-1-(4-octylphenyl)propan-1-one

-

Materials: 3-Chloro-1-(4-octylphenyl)propan-1-one (1 eq.), diethylamine (2.2 eq.), acetonitrile (solvent), potassium carbonate (1.5 eq.).

-

Procedure:

-

Dissolve the β-haloketone in acetonitrile in a round-bottom flask.

-

Add potassium carbonate, followed by the dropwise addition of diethylamine at room temperature.

-

Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

Competing Reactions

-

Over-alkylation: The product β-amino ketone is also a nucleophile and can react with another molecule of the starting material, though this is generally slow. Using a slight excess of the amine minimizes this.[6]

-

Elimination: Strong, sterically hindered bases can promote the E2 elimination of HCl to yield 1-(4-octylphenyl)prop-2-en-1-one. The use of a non-nucleophilic base like DBU would favor this pathway.

Reactivity with O-Nucleophiles: Alkoxides and Hydroxides

The reaction with oxygen nucleophiles, particularly in the presence of a strong base like an alkoxide, can be more complex and may lead to the Favorskii rearrangement.[4][5][10]

The Favorskii Rearrangement

This rearrangement occurs when an α-halo ketone with an α'-proton is treated with a base. The mechanism involves the formation of a cyclopropanone intermediate, which is then opened by the nucleophile.[4]

Caption: Favorskii rearrangement pathway.

With 3-chloro-1-(4-octylphenyl)propan-1-one, the reaction with sodium methoxide in methanol would likely yield methyl 3-(4-octylphenyl)propanoate.

Simple Substitution

Under carefully controlled, non-basic conditions, direct SN2 displacement can occur. For example, reaction with sodium acetate followed by hydrolysis can yield the corresponding β-hydroxy ketone.

Reactivity with S-Nucleophiles: Thiolates

Thiols and especially their conjugate bases, thiolates, are excellent nucleophiles and readily react with β-haloketones via an SN2 mechanism to form β-thio ketones.[11][12]

Thioether Synthesis

The reaction of 3-chloro-1-(4-octylphenyl)propan-1-one with a thiol, such as thiophenol, in the presence of a base like triethylamine, proceeds smoothly to give the corresponding β-arylthio ketone.

Experimental Protocol: Synthesis of 1-(4-Octylphenyl)-3-(phenylthio)propan-1-one

-

Materials: 3-Chloro-1-(4-octylphenyl)propan-1-one (1 eq.), thiophenol (1.1 eq.), triethylamine (1.2 eq.), dichloromethane (solvent).

-

Procedure:

-

Dissolve the β-haloketone in dichloromethane.

-

Add triethylamine, followed by the dropwise addition of thiophenol at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 3-5 hours.

-

Wash the reaction mixture with dilute HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the residue by column chromatography.

-

Reactivity with C-Nucleophiles: Enolates and Organometallics

Carbon-carbon bond formation can be achieved using various carbon nucleophiles.

Alkylation of Enolates

Enolates, generated from carbonyl compounds or other activated methylene compounds, can act as nucleophiles to displace the chloride, forming a new C-C bond.[13][14][15] This is a powerful method for chain extension.[16][17]

Table 1: Representative C-C Bond Forming Reactions

| Nucleophile Source | Base | Product Type |

| Diethyl malonate | Sodium ethoxide | γ-Keto ester |

| Ethyl acetoacetate | Sodium ethoxide | γ-Diketone |

| Cyclohexanone | LDA | 1,5-Diketone |

Organometallic Reagents

Reactions with organometallic reagents like Grignard reagents or organocuprates can be complex. While direct SN2 displacement is possible, especially with organocuprates, Grignard reagents may also attack the carbonyl group.

Summary of Reactivity and Synthetic Utility

The reactivity of 3-chloro-1-(4-octylphenyl)propan-1-one is a testament to the versatility of β-haloketones in organic synthesis. The choice of nucleophile and reaction conditions allows for the selective formation of a wide range of valuable products.

| Nucleophile Type | Primary Product | Key Considerations |

| Amines (1°, 2°) | β-Amino ketone | SN2 is dominant; use excess amine. |

| Alkoxides/Hydroxides | Rearranged ester/acid | Favorskii rearrangement is likely. |

| Thiolates | β-Thio ketone | Clean SN2 reaction. |

| Enolates | γ-Keto compounds | Powerful C-C bond formation. |

This understanding of its reactivity allows researchers and drug development professionals to strategically employ 3-chloro-1-(4-octylphenyl)propan-1-one as a key building block in the synthesis of complex target molecules.

References

-

Organic Chemistry Portal. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

-

Wolschann, P., et al. (2019). Mechanistic Study of the Reaction of Thiol-Containing Enzymes with α,β-Unsaturated Carbonyl Substrates by Computation and Chemoassays. Molecules, 24(15), 2727. Retrieved from [Link]

-

Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

-

NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

-

Sonneck, M., et al. (2016). 3-Chloropropiophenone. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 6), 868–870. Retrieved from [Link]

-

ChemRxiv. (2023). Accessing and Utilizing Thiols in Organic Chemistry. Retrieved from [Link]

-

Evans, D. A. (n.d.). Chapter 1: Enolate Alkylations. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 17.3: Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

University of Calgary. (n.d.). Reactions of Amines. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, February 15). Alkylation of Enolates. Retrieved from [Link]

-

Peng, H., et al. (2012). Thiol Reactive Probes and Chemosensors. Sensors, 12(11), 14887–14917. Retrieved from [Link]

- Google Patents. (2006). CN1785952A - Method for preparing 3' -chloropropiophenone.

-

De Kimpe, N. (2008). Synthesis of β-, γ-, δ-, ..., ω-Halogenated Ketones and Aldehydes. Science of Synthesis, 26, 125-202. Retrieved from [Link]

-

Michigan State University. (n.d.). Amine Reactivity. Retrieved from [Link]

-

ResearchGate. (2016). 3-Chloropropiophenone. Retrieved from [Link]

-

GeeksforGeeks. (2023, July 23). Chemical Reactions of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). The Favorskiĭ Rearrangement of Haloketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy ketones and aldehydes. Retrieved from [Link]

-

Hulet, R. (2019, April 15). 22.5 Alkylation via Enolates. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 16). 19: Aldehydes and Ketones- Nucleophilic Addition Reactions. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 12). Amine Synthesis Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

-

Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 5.2 – Solutions for Chapter 3 – Reactivity. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Finkelstein Reaction of 3-Chloro-1-Propanol with Sodium Iodide. Retrieved from [Link]

-

Scribd. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-1-(4-hydroxyphenyl)propan-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-1-phenylpropanol. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The Favorskiĭ Rearrangement of Haloketones. Retrieved from [Link]

Sources

- 1. Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 5. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 6. Amine Reactivity [www2.chemistry.msu.edu]

- 7. Chemical Reactions of Amines - GeeksforGeeks [geeksforgeeks.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. publish.uwo.ca [publish.uwo.ca]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. m.youtube.com [m.youtube.com]

A Senior Application Scientist's Guide to the Synthesis of 3-Chloro-1-(4-octylphenyl)propan-1-one: A Key Fingolimod Intermediate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Strategic Importance in Pharmaceutical Synthesis

3-Chloro-1-(4-octylphenyl)propan-1-one is a critical precursor in several documented synthetic routes to Fingolimod (FTY720), a first-in-class sphingosine-1-phosphate (S1P) receptor modulator used in the treatment of multiple sclerosis.[1][2] The structural integrity and purity of this chloro-ketone intermediate directly influence the efficiency of subsequent downstream reactions, impurity profiles, and the ultimate quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth examination of the most robust and widely adopted synthetic strategy for this molecule—the Friedel-Crafts acylation—offering not just a protocol, but a field-proven perspective on the causality behind the procedural choices, process control, and analytical validation.

Retrosynthetic Analysis & The Logic of the Friedel-Crafts Approach

From a retrosynthetic perspective, the most logical disconnection for 3-Chloro-1-(4-octylphenyl)propan-1-one is at the bond between the aromatic ring and the ketone carbonyl. This disconnection points directly to a Friedel-Crafts acylation reaction.

The chosen pathway involves the electrophilic aromatic substitution of octylbenzene with 3-chloropropionyl chloride.[3] This method is favored in both laboratory and industrial settings for several key reasons:

-

High Convergence: It efficiently joins the two primary fragments of the molecule in a single, high-yielding step.

-

Cost-Effectiveness: The starting materials, octylbenzene and 3-chloropropionyl chloride, are commercially available and relatively inexpensive.

-

Predictable Regioselectivity: The octyl group is an ortho-, para-directing activator. Due to steric hindrance from the bulky octyl chain, the acylation overwhelmingly favors the para position, leading to the desired 1,4-disubstituted product with high selectivity.

-

Avoidance of Rearrangement: The acylium ion intermediate in a Friedel-Crafts acylation is resonance-stabilized and not prone to the carbocation rearrangements that often plague Friedel-Crafts alkylation reactions.[4]

Caption: Retrosynthetic analysis of the target intermediate.

The Core Reaction: Friedel-Crafts Acylation Mechanism & Parameters

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The core of this process is the generation of a potent electrophile, the acylium ion.[5]

-

Generation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the 3-chloropropionyl chloride. This polarization weakens the C-Cl bond, facilitating its cleavage to form a resonance-stabilized acylium ion and the AlCl₄⁻ complex.[6][7][8]

-

Electrophilic Attack: The electron-rich π-system of the octylbenzene ring attacks the electrophilic carbon of the acylium ion. This step forms a non-aromatic carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization: The AlCl₄⁻ complex acts as a base, abstracting the proton from the carbon bearing the new acyl group.[6] This collapses the sigma complex, restores the aromaticity of the ring, regenerates the AlCl₃ catalyst, and produces HCl as a byproduct.[6]

Caption: Experimental workflow for the synthesis of the target intermediate.

-

Inert Atmosphere Setup: A 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and an addition funnel is assembled. The glassware must be oven-dried prior to use.

-

Catalyst Suspension: The flask is charged with anhydrous aluminum chloride (14.7 g) and anhydrous dichloromethane (100 mL) under a positive pressure of nitrogen. The resulting slurry is cooled to 0–5 °C using an ice-water bath.

-

Electrophile Formation: 3-Chloropropionyl chloride (14.0 g) is added dropwise via the addition funnel to the cooled AlCl₃ slurry over 15-20 minutes. The mixture is stirred for an additional 15 minutes at 0-5 °C.

-

Substrate Addition: A solution of octylbenzene (19.0 g) in anhydrous dichloromethane (100 mL) is added dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous evolution of HCl gas will be observed (ensure proper scrubbing/ventilation).

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Quenching: The reaction is carefully quenched by slowly pouring the mixture into a separate beaker containing approximately 500 g of crushed ice and 50 mL of concentrated hydrochloric acid. [9]This step is highly exothermic and should be performed in a well-ventilated fume hood with caution.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted twice with 50 mL portions of dichloromethane.

-

Neutralization and Washing: The combined organic layers are washed sequentially with 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution) and 100 mL of brine. [9]9. Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel if higher purity is required.

Analytical Characterization & Quality Control

Validation of the product's identity and purity is paramount. The following are expected analytical characteristics for 3-Chloro-1-(4-octylphenyl)propan-1-one.

| Property | Value | Method |

| Molecular Formula | C₁₇H₂₅ClO | Mass Spectrometry |

| Molecular Weight | 280.83 g/mol | Mass Spectrometry |

| Appearance | Colorless to pale yellow oil | Visual Inspection |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.9 (d, 2H), 7.3 (d, 2H), 3.9 (t, 2H), 3.3 (t, 2H), 2.6 (t, 2H), 1.6 (m, 2H), 1.3 (m, 10H), 0.9 (t, 3H) | ¹H Nuclear Magnetic Resonance |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~198.0, 150.0, 134.0, 129.0, 128.5, 41.0, 38.0, 36.0, 32.0, 31.5, 29.5, 29.4, 29.3, 22.7, 14.1 | ¹³C Nuclear Magnetic Resonance |

| Purity | >95% (typical) | GC-MS / HPLC [10] |

Safety, Handling, and Waste Disposal

6.1 Reagent-Specific Hazards:

-

Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing heat and HCl gas. It can cause severe burns to skin, eyes, and the respiratory tract. [11]Handle only in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [11]* 3-Chloropropionyl Chloride: Corrosive, a lachrymator, and harmful if swallowed or inhaled. [12][13]It is combustible and reacts with water. [13][14]All handling must be performed in a chemical fume hood. [14][15] 6.2 Procedural Hazards:

-

HCl Gas Evolution: The reaction generates significant amounts of hydrogen chloride gas. The apparatus must be vented to a scrubber system (e.g., a beaker with a dilute sodium hydroxide solution).

-

Exothermic Quench: The quenching of the reaction with ice/acid is extremely exothermic. The addition must be slow and controlled to prevent splashing and uncontrolled boiling.

6.3 Waste Disposal:

-

Aqueous Waste: The acidic aqueous layer from the work-up should be carefully neutralized with a base (e.g., sodium bicarbonate) before disposal according to institutional guidelines.

-

Organic Waste: Halogenated organic waste (dichloromethane) must be collected in a designated container for proper disposal.

Conclusion

The Friedel-Crafts acylation of octylbenzene stands as a highly reliable and scalable method for the synthesis of 3-Chloro-1-(4-octylphenyl)propan-1-one. A thorough understanding of the reaction mechanism, meticulous control over key parameters—particularly temperature and anhydrous conditions—and a robust analytical validation framework are essential for ensuring a high-quality, high-yield synthesis. This intermediate serves as a cornerstone for the efficient production of Fingolimod, making its synthesis a critical, foundational step in the overall drug manufacturing process.

References

-

Benchchem. 3-Chloro-1-(4-octylphenyl)propan-1-one Research Chemical.

-

Chemguide. Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution.

-

Chemistry LibreTexts. Friedel-Crafts Acylation.

-

Chemistry LibreTexts. C. The Friedel-Crafts Acylation of Benzene.

-

Fisher Scientific. SAFETY DATA SHEET - 3-Chloropropionyl chloride.

-

Glasp. Friedel Crafts Acylation of Benzene Reaction Mechanism.

-

Google Patents. CN104292115A - New synthetic method of fingolimod hydrochloride.

-

Loba Chemie. 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS.

-

Master Organic Chemistry. EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

-

New Jersey Department of Health. Aluminum Chloride - Hazardous Substance Fact Sheet.

-

PubMed. Discovery of fingolimod based on the chemical modification of a natural product from the fungus, Isaria sinclairii.

-

SIELC Technologies. 1-Propanone, 3-chloro-1-phenyl-.

-

Sigma-Aldrich. SAFETY DATA SHEET - 3-chloropropionyl chloride.

-

SK Pharma Tech Solutions. 3-chloro-1-(4-octylphenyl)propan-1-one.

-

YouTube. Friedel Crafts Acylation and Akylation.

-

YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism.

Sources

- 1. Discovery of fingolimod based on the chemical modification of a natural product from the fungus, Isaria sinclairii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Chloro-1-(4-octylphenyl)propan-1-one Research Chemical [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. glasp.co [glasp.co]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 1-Propanone, 3-chloro-1-phenyl- | SIELC Technologies [sielc.com]

- 11. nj.gov [nj.gov]

- 12. lobachemie.com [lobachemie.com]

- 13. fishersci.be [fishersci.be]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. chemicalbook.com [chemicalbook.com]

A Guide to the Safe Handling of Novel and Uncharacterized Chemical Compounds

A Note on 3-Chloro-1-(4-octylphenyl)propan-1-one (CAS 928165-59-7): An exhaustive search for a specific, authoritative Safety Data Sheet (SDS) for 3-Chloro-1-(4-octylphenyl)propan-1-one did not yield the necessary toxicological and hazard data required to create a compound-specific safety guide. In the absence of this critical information, providing specific handling advice would be contrary to the principles of scientific integrity and laboratory safety.

This guide has therefore been developed to provide researchers, scientists, and drug development professionals with a robust framework for handling any novel, uncharacterized, or poorly characterized chemical compound. The principles and protocols outlined here are designed to ensure the highest level of safety by applying the Precautionary Principle, which dictates that substances with unknown hazard profiles should be treated as hazardous.

Section 1: The Precautionary Principle in Chemical Research

The foundation of modern chemical safety is the Hazard Communication Standard (HCS), which requires chemical manufacturers to classify the hazards of chemicals and to communicate that information via labels and Safety Data Sheets (SDSs).[1][2][3] However, in a research and development context, scientists frequently synthesize or work with novel compounds for which this data does not yet exist.

In these situations, the Precautionary Principle must be applied.[4][5] This principle mandates that preventative measures should be taken when a substance has the potential to cause harm, even if conclusive scientific evidence of that harm is not yet available.[6][7] For the laboratory researcher, this translates to a simple, powerful directive: a material with unknown hazards must be presumed to be hazardous .[8]

This approach requires a shift in mindset from simply following an SDS to actively engaging in a dynamic risk assessment process for every new compound or intermediate.

Section 2: Risk Assessment and Hazard Analysis for Novel Compounds

Before handling any uncharacterized compound, a thorough risk assessment is mandatory.[9] This process is not a mere formality but a critical scientific endeavor to anticipate and mitigate potential dangers.

Hazard Identification by Structural Analogy

While specific data may be absent, initial hazard identification can be inferred by comparing the novel compound to known substances with similar structures or functional groups.

Methodology for Analog-Based Hazard Assessment:

-

Identify Core Scaffold and Functional Groups: Deconstruct the novel molecule into its key components. For the originally requested compound, this would include:

-

An aromatic ketone.

-

An alkylated phenyl ring (octylphenyl).

-

A propyl chain with a primary alkyl chloride.

-

-

Database Search for Analogues: Search chemical databases (e.g., PubChem, SciFinder, ECHA's chemical database) for safety data on compounds containing these individual moieties.

-

Synthesize Potential Hazards: Compile a list of potential hazards based on the analogues. For example, many alkylating agents (like alkyl chlorides) are reactive and can be irritants or sensitizers. Aromatic ketones can have varying toxicological profiles. The long alkyl chain might affect skin absorption and solubility.

-

Assume the Highest Hazard Profile: When data from analogues is conflicting or incomplete, the most conservative assumption must be made. The novel compound should be handled with precautions suitable for the most hazardous analogue identified.

The Hierarchy of Controls

The most effective risk mitigation strategies focus on engineering out hazards, not just relying on personal behavior. This is known as the Hierarchy of Controls.

For novel compounds, Elimination and Substitution are often not possible. Therefore, the focus must be on robust Engineering Controls as the primary barrier against exposure.

Section 3: Exposure Controls and Personal Protection

When hazards are unknown, exposure must be minimized to the lowest reasonably achievable level.

Engineering Controls

-

Primary Containment: All work involving the handling of uncharacterized solid or liquid compounds must be performed within a certified chemical fume hood. For potent compounds or those that may form aerosols, a glove box may be necessary.

-

Ventilation: Ensure the fume hood has a verified face velocity (typically 80-120 fpm) and is functioning correctly before starting any work.

-

Safety Equipment: Eyewash stations and safety showers must be located nearby and be unobstructed.[10]

Personal Protective Equipment (PPE)

PPE is the last line of defense. For an uncharacterized compound, a comprehensive PPE ensemble is required.

| PPE Category | Specification | Rationale |

| Eye Protection | ANSI Z87.1-compliant safety goggles. | Protects against splashes from all angles. Safety glasses are insufficient. |

| Face Protection | Face shield worn over safety goggles. | Required when there is a significant splash, energetic reaction, or explosion risk.[8] |

| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile base layer, laminate film or butyl rubber outer layer). | Since the permeation characteristics are unknown, a multi-layered approach provides broader protection. Consult glove manufacturer charts for resistance to analogous solvents or functional groups. |

| Body Protection | Flame-resistant lab coat. | Provides a removable barrier in case of a spill and offers protection from fire hazards. |

| Respiratory | A respirator is typically not required if work is conducted within a certified fume hood. However, a risk assessment may indicate the need for one, in which case a formal respiratory protection program must be in place. | The fume hood is the primary respiratory engineering control. |

Section 4: Safe Handling, Storage, and Disposal Protocols

A written Standard Operating Procedure (SOP) is essential for any work involving novel compounds.

General Handling Protocol

-

Designated Area: All work with the novel compound must be conducted in a designated area within the lab (e.g., a specific fume hood) that is clearly marked with signage indicating "Potentially Hazardous Material in Use."

-

Pre-Use Checks: Before handling, verify that all safety equipment (fume hood, eyewash, shower) is operational. Assemble all necessary materials and PPE.

-

Weighing and Transfer: Handle solids in a fume hood to avoid generating dust. Use wet-wiping techniques for cleaning surfaces afterward. Liquids should be transferred using cannulas or syringes to minimize exposure.

-

Post-Use Decontamination: Thoroughly decontaminate all surfaces and equipment after use. Wash hands and arms thoroughly with soap and water after removing gloves.[11]

Storage and Labeling

-

Labeling: All containers must be clearly labeled with, at minimum, the chemical name or identifier, the date synthesized, the researcher's name, and the words "WARNING: HAZARDS UNKNOWN ".[8]

-

Storage: Store the compound in a well-ventilated, cool, dry area. It must be stored in leak-proof, chemically compatible primary and secondary containers.[8][10] Segregate it from incompatible materials based on the hazards of its structural analogues (e.g., away from oxidizers if it is potentially flammable).[10]

Waste Disposal

All waste generated from work with an uncharacterized compound (including contaminated PPE, wipes, and excess material) must be treated as hazardous waste.[8][12]

-

Collect waste in a designated, sealed, and clearly labeled hazardous waste container.

-

The label must identify the contents as "Uncharacterized Research Material" and list any suspected hazards based on analog analysis.

-

Follow institutional and regulatory guidelines for hazardous waste disposal.[13]

Section 5: Emergency Procedures

In the absence of specific toxicological data, all emergencies involving uncharacterized compounds must be treated as worst-case scenarios.

Spills

Any spill of a novel compound outside of a primary containment device (like a fume hood) must be treated as a major spill.[8]

-

Alert: Immediately alert all personnel in the area.

-

Evacuate: Evacuate the immediate area of the spill.

-

Report: Notify your supervisor and the institutional Environmental Health & Safety (EH&S) department.

-

Isolate: Prevent entry into the affected area.

-

Decontaminate: Do not attempt to clean the spill yourself. Allow trained emergency responders to manage the cleanup.

Personnel Exposure

-

Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

-

Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

For all exposures, provide the medical team with any available information about the compound, including its structure and the safety data for its closest known analogues.

References

-

Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

-

Wikipedia. (2024). Precautionary principle. Retrieved from [Link]

-

Kriebel, D., & Tickner, J. (2001). The Precautionary Principle and Public Health. PMC - NIH. Retrieved from [Link]

-

Lab Manager. (2023). Conducting a Chemical Risk Assessment in the Laboratory. Retrieved from [Link]

-

American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

-

Vector Solutions. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

-

PubMed Central. (2018). Survey of guidelines and current practices for safe handling of antineoplastic and other hazardous drugs used in 24 countries. Retrieved from [Link]

-

University of Pittsburgh. (2021). Unknown Chemicals. Retrieved from [Link]

-

Fidra. (n.d.). Keeping us safe from chemicals: A guide to principles to protect us from pollution. Retrieved from [Link]

-

VelocityEHS. (2024). A Closer Look - OSHA's Final Rule Updating the HazCom Standard. Retrieved from [Link]

-

Purdue University. (n.d.). Unknown Chemicals. Retrieved from [Link]

-

Pesticide Action Network UK. (2006). The Precautionary Principle and Pesticides. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Hazard Communication - Overview. Retrieved from [Link]

-

University of British Columbia. (n.d.). Unknown Laboratory Chemicals Disposal. Retrieved from [Link]

-

REACHLaw. (2024). A Deep Dive into REACH Registration for Novel Substances. Retrieved from [Link]

-

EUR-Lex. (n.d.). Precautionary principle. Retrieved from [Link]

-

OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. Retrieved from [Link]

Sources

- 1. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]

- 2. Hazard Communication - Overview | Occupational Safety and Health Administration [osha.gov]

- 3. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]

- 4. Precautionary principle - Wikipedia [en.wikipedia.org]

- 5. pan-germany.org [pan-germany.org]

- 6. The Precautionary Principle Also Applies to Public Health Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eur-lex.europa.eu [eur-lex.europa.eu]

- 8. twu.edu [twu.edu]

- 9. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]

- 10. connmaciel.com [connmaciel.com]

- 11. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]

- 12. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]

- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

Methodological & Application

Application Note & Protocol: Lab-Scale Synthesis of 3-Chloro-1-(4-octylphenyl)propan-1-one

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Phenylpropanones

3-Chloro-1-(4-octylphenyl)propan-1-one is a substituted aromatic ketone that holds potential as a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and materials science sectors. The presence of a reactive chloropropyl chain, a long alkyl group conferring lipophilicity, and a phenyl ring makes it a versatile building block. For instance, analogous compounds are utilized in the synthesis of Mannich base derivatives with potential therapeutic applications.[1] This application note provides a detailed, research-grade protocol for the laboratory-scale synthesis of 3-Chloro-1-(4-octylphenyl)propan-1-one via a Friedel-Crafts acylation reaction.

Synthetic Strategy: The Friedel-Crafts Acylation Approach

The chosen synthetic route is the Friedel-Crafts acylation of 4-octylbenzene with 3-chloropropionyl chloride, utilizing anhydrous aluminum chloride as a Lewis acid catalyst. This classic electrophilic aromatic substitution reaction is a robust and well-established method for the formation of aryl ketones.[2][3]

The underlying principle of this reaction involves the in-situ generation of a highly electrophilic acylium ion. The aluminum chloride coordinates with the chlorine atom of the 3-chloropropionyl chloride, creating a potent electrophile.[4][5][6] This acylium ion is then attacked by the electron-rich π-system of the 4-octylbenzene ring. The octyl group is an activating group, directing the substitution to the para position, thus favoring the formation of the desired product. A subsequent deprotonation step restores the aromaticity of the ring, yielding 3-Chloro-1-(4-octylphenyl)propan-1-one.[3][5]

The reaction is highly exothermic and requires careful temperature control to minimize side reactions.[7] A water-sensitive Lewis acid, aluminum chloride, necessitates anhydrous conditions for optimal yield and to prevent decomposition of the catalyst.[8]

Visualizing the Reaction Mechanism

Caption: Reaction mechanism for the Friedel-Crafts acylation of 4-octylbenzene.

Experimental Protocol

This protocol outlines a representative lab-scale synthesis of 3-Chloro-1-(4-octylphenyl)propan-1-one.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| 4-Octylbenzene | Reagent | Sigma-Aldrich | 2189-60-8 |

| 3-Chloropropionyl chloride | ≥98.0% | Sigma-Aldrich | 625-36-5 |

| Anhydrous Aluminum Chloride | ≥99.99% | Sigma-Aldrich | 7446-70-0 |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich | 75-09-2 |

| Hydrochloric acid, concentrated | 37% | Fisher Scientific | 7647-01-0 |

| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A | N/A |

| Anhydrous Magnesium Sulfate | ≥97% | Fisher Scientific | 7487-88-9 |

| Crushed Ice | N/A | N/A | N/A |

Safety Precautions

-

3-Chloropropionyl chloride: Corrosive, causes severe skin burns and eye damage, and is harmful if swallowed.[9][10] It is also a lachrymator and reacts violently with water.[10] Handle in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

-

Anhydrous Aluminum Chloride: Reacts violently with water and moisture, releasing heat and toxic hydrogen chloride gas.[8] It can cause severe skin and eye burns.[8] Handle as a powder in a fume hood and avoid inhalation of dust.

-

Dichloromethane: A volatile solvent that is a suspected carcinogen. All handling should be performed in a fume hood.

-

General: The reaction is exothermic and should be cooled appropriately.[7] The work-up procedure involves the use of strong acid and should be performed with care.

Reaction Setup and Procedure

-

Reaction Vessel Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is dried in an oven and cooled under a stream of dry nitrogen.

-

Reagent Charging:

-

To the cooled flask, add anhydrous aluminum chloride (1.2 equivalents).

-

Add anhydrous dichloromethane (100 mL) to the flask.

-

Cool the stirred suspension to 0 °C using an ice-water bath.

-

-

Addition of Reactants:

-

In a separate dry flask, prepare a solution of 4-octylbenzene (1.0 equivalent) and 3-chloropropionyl chloride (1.1 equivalents) in anhydrous dichloromethane (50 mL).

-

Transfer this solution to the dropping funnel.

-

Add the solution from the dropping funnel to the stirred aluminum chloride suspension dropwise over 30 minutes, maintaining the internal temperature below 5 °C. The reaction mixture will typically develop a deep orange or reddish color.[7]

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by carefully quenching a small aliquot of the reaction mixture in ice-cold water and extracting with dichloromethane.

-

-

Reaction Work-up:

-

Once the reaction is complete, slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid (50 mL) with vigorous stirring. This will quench the reaction and dissolve the aluminum salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).[2]

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a brine wash (1 x 50 mL).[2]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[2]

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Chloro-1-(4-octylphenyl)propan-1-one.

-

Characterization of 3-Chloro-1-(4-octylphenyl)propan-1-one

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons in the range of 7.2-7.9 ppm. Triplets corresponding to the -CH₂-CH₂-Cl protons around 3.2-3.9 ppm. Signals for the octyl chain protons. |